N-(4-chlorophenyl)-4-nitrobenzamide
Overview
Description
N-(4-chlorophenyl)-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 4-chlorophenyl group and a 4-nitrobenzamide group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a broad range of biological activities .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in their function. This interaction could potentially alter the normal functioning of the cell, leading to the observed effects .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, leading to diverse biological effects .
Result of Action
Similar compounds have been found to exhibit a range of effects, including antimicrobial and antiproliferative activities .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the activity and stability of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-nitrobenzamide typically involves the reaction of 4-chloroaniline with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of green solvents, such as water or ethanol, can also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 4-amino-N-(4-chlorophenyl)benzamide.
Substitution: N-(4-substituted phenyl)-4-nitrobenzamide derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-nitrobenzamide: Similar structure but with the nitro group in a different position.
N-(4-chlorophenyl)-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
N-(4-chlorophenyl)-4-nitrobenzamide is unique due to the specific positioning of the nitro and chlorophenyl groups, which confer distinct chemical and biological properties. This makes it particularly useful in applications where these specific functional groups are required .
Biological Activity
N-(4-chlorophenyl)-4-nitrobenzamide is a compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a nitro group and a chlorophenyl moiety attached to a benzamide structure. The presence of these functional groups contributes to its biological activity, influencing interactions with various biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways. For instance, it has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .
- Receptor Modulation : Interaction with receptor proteins can modulate various signaling pathways. This compound has shown potential as a receptor ligand, which could be beneficial in therapeutic contexts.
Biological Activities
The compound exhibits several notable biological activities:
- Antitumor Activity : Research indicates that this compound derivatives possess significant antitumor properties. For example, similar nitroaromatic compounds have demonstrated moderate cytotoxicity against breast cancer cell lines, with IC50 values indicating effective concentration levels for inhibiting cell growth .
- Anti-inflammatory Effects : The compound's potential to inhibit COX enzymes suggests it may have anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
- Antidiabetic Properties : Certain derivatives of this compound have been studied for their ability to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. This inhibition can lead to lower blood sugar levels, indicating potential use in diabetes management .
Antitumor Activity
A study focusing on the cytotoxic effects of this compound derivatives revealed that compounds with electron-withdrawing groups exhibited enhanced activity against cancer cell lines. The research highlighted the structure-activity relationship (SAR) where modifications to the benzamide structure significantly influenced potency and selectivity against tumor cells .
Anti-inflammatory Studies
In another investigation, the anti-inflammatory activity was assessed through in vitro assays measuring COX enzyme inhibition. Results indicated that this compound effectively reduced prostaglandin synthesis, supporting its potential use as an anti-inflammatory agent .
Antidiabetic Potential
A recent study synthesized various derivatives of N-(alkyl/aryl)-4-nitrobenzamide and tested their inhibitory effects on α-glucosidase. Among these, specific derivatives showed promising results with IC50 values indicating effective inhibition compared to standard drugs. Molecular docking studies further elucidated the binding interactions at the active sites of these enzymes .
Summary of Biological Activities
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-10-3-5-11(6-4-10)15-13(17)9-1-7-12(8-2-9)16(18)19/h1-8H,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKIEGNWFGFZLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10948742 | |
Record name | N-(4-Chlorophenyl)-4-nitrobenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10948742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2585-30-0 | |
Record name | N-(4-Chlorophenyl)-4-nitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2585-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC41056 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41056 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Chlorophenyl)-4-nitrobenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10948742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the structural features described in the research abstract for N-(4-chlorophenyl)-4-nitrobenzamide?
A1: The research highlights that this compound exhibits near planarity with a dihedral angle of 4.63° between its aromatic rings []. This planarity, along with the nitro group's alignment within the plane, suggests potential for intermolecular interactions. Furthermore, the presence of N—H⋯O(nitro) hydrogen bonds leading to zigzag chains in the crystal structure [] provides insights into its packing and potential solid-state properties. Understanding these structural features is crucial for researchers investigating similar compounds or exploring potential applications in material science.
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